6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid
CAS No.: 929974-02-7
Cat. No.: VC8153261
Molecular Formula: C11H5BrF3NO2
Molecular Weight: 320.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929974-02-7 |
|---|---|
| Molecular Formula | C11H5BrF3NO2 |
| Molecular Weight | 320.06 g/mol |
| IUPAC Name | 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H5BrF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18) |
| Standard InChI Key | MMSBVAJKLXXYKG-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The quinoline core of 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substituents include:
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A bromine atom at the 6-position, which enhances electrophilic reactivity and influences intermolecular interactions.
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A trifluoromethyl group (-CF) at the 4-position, contributing to metabolic stability and lipophilicity.
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A carboxylic acid group (-COOH) at the 3-position, enabling hydrogen bonding and salt formation.
The IUPAC name is 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, and its SMILES representation is C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 320.06 g/mol |
| Molecular Formula | |
| CAS Number | 929974-02-7 |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 1 pyridine N, 2 F) |
The trifluoromethyl group increases the compound’s hydrophobicity (), favoring membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from simpler quinoline precursors:
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Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or via Friedländer synthesis using 2-aminobenzaldehyde and ketones.
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Bromination: Electrophilic aromatic substitution at the 6-position using bromine () or -bromosuccinimide (NBS) in acetic acid at 60–80°C .
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Trifluoromethylation: Introduction of the -CF group via Ullmann coupling or radical trifluoromethylation using and copper catalysts .
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Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of a nitrile intermediate.
Key Challenges: Competing bromination at alternative positions and over-oxidation during carboxylic acid formation require precise temperature control and catalyst selection .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield (reported up to 68%) and purity (>95%). Solvent systems such as dichloromethane or tetrahydrofuran (THF) are preferred for their compatibility with bromination and trifluoromethylation steps.
Biological and Pharmacological Applications
Anticancer Activity
Quinoline derivatives inhibit topoisomerase II and tubulin polymerization, mechanisms critical in cancer cell proliferation. While direct data on 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid are scarce, structurally related compounds (e.g., 6-bromo-4-hydroxyquinoline-3-carboxylic acid) show IC values of 1.2–3.8 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The trifluoromethyl group may enhance blood-brain barrier penetration, suggesting potential in treating glioblastoma.
Analytical Characterization
Spectroscopic Methods
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H NMR (400 MHz, DMSO-): Aromatic protons appear as doublets at δ 7.8–8.3 ppm, while the carboxylic acid proton resonates as a singlet at δ 13.1 ppm.
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C NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 167.5 ppm, and the CF carbon at δ 122.4 ppm (q, ).
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IR Spectroscopy: Strong absorption at 1705 cm (C=O stretch) and 650 cm (C-Br vibration).
Comparative Analysis with Analogous Compounds
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Anticancer (IC = 2.1 μM) | |
| 2-Bromo-6-(trifluoromethoxy)quinoline-3-carboxylic acid | Antimicrobial (MIC = 6.25 μg/mL) |
The 4-trifluoromethyl substitution in 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid enhances metabolic stability compared to hydroxyl or methoxy analogs, extending plasma half-life in preclinical models .
Challenges and Future Directions
Current limitations include limited in vivo toxicity data and scalability issues in trifluoromethylation. Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize efficacy.
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Nanoparticle Delivery Systems: Improving bioavailability through liposomal encapsulation.
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Green Chemistry Approaches: Developing solvent-free bromination protocols to reduce environmental impact .
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